REACTION_CXSMILES
|
P(=O)(O)(O)O.S(=O)(=O)(O)[OH:7].[C:11]([O:16][CH2:17][CH:18]([CH3:20])[CH3:19])(=[O:15])[CH2:12][CH:13]=[CH2:14]>O.ClCCCl.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[CH3:19][CH:18]([CH3:20])[CH2:17][O:16][C:11](=[O:15])[CH2:12][CH:13]1[O:7][CH2:14]1 |f:5.6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(CC=C)(=O)OCC(C)C
|
Name
|
trimethylcaprylammonium chloride
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.852 g
|
Type
|
catalyst
|
Smiles
|
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
After 6 hours the mixture was cooled
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with 30 ml of dichloroethane
|
Type
|
CUSTOM
|
Details
|
Organic layers were collected
|
Type
|
WASH
|
Details
|
washed with 2×40 ml of saturated solution or sodium sulphite
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COC(CC1CO1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |